Cas no 343773-04-6 (1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-)

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- structure
343773-04-6 structure
商品名:1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-
CAS番号:343773-04-6
MF:C11H13ClO2
メガワット:212.672722578049
CID:3944920

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • 1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-
    • インチ: 1S/C11H13ClO2/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7H,5-6H2,1-2H3
    • InChIKey: CMUQLOBOPNSLMO-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(OC)C(C)=C1)(=O)CCCl

じっけんとくせい

  • 密度みつど: 1.124±0.06 g/cm3(Predicted)
  • ふってん: 344.8±32.0 °C(Predicted)

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
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343773-04-6 97%
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A010015200-250mg
4-(3-Chloropropanoyl)-2-methylanisole
343773-04-6 97%
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Alichem
A010015200-1g
4-(3-Chloropropanoyl)-2-methylanisole
343773-04-6 97%
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$1490.00 2023-09-02

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)- 関連文献

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-に関する追加情報

Compound CAS No. 343773-04-6: 1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)

1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl), also known by its CAS registry number 343773-04-6, is a chemical compound with a unique structure and properties. This compound belongs to the class of ketones and features a substituted propanone moiety. The presence of a chlorine atom at the third position of the propanone backbone and a substituted phenyl group at the first position makes this compound distinct. The phenyl group is further substituted with a methoxy group at the fourth position and a methyl group at the third position, adding complexity to its structure.

The molecular formula of this compound is C12H12ClO, and its molecular weight is approximately 205.69 g/mol. The compound exists as a solid under standard conditions, with a melting point in the range of 85°C to 90°C. Its solubility in water is low, but it can dissolve in organic solvents such as dichloromethane, ethyl acetate, and acetone. These physical properties make it suitable for various applications in organic synthesis and pharmaceutical chemistry.

The synthesis of 1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl) typically involves multi-step reactions. One common approach is the Friedel-Crafts acylation reaction, where an acetyl chloride derivative reacts with an aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent chlorination and methylation steps are carried out to introduce the required substituents on the aromatic ring. The reaction conditions are carefully optimized to ensure high yield and purity of the final product.

In terms of applications, this compound has found significant use in the pharmaceutical industry as an intermediate in drug synthesis. Its structure allows for further functionalization to develop bioactive molecules targeting various therapeutic areas such as oncology, inflammation, and infectious diseases. Recent studies have highlighted its potential as a precursor for designing kinase inhibitors and other enzyme-targeting agents.

The substitution pattern on the aromatic ring plays a crucial role in determining the compound's reactivity and biological activity. The methoxy group at the para position acts as an electron-donating group, enhancing the electron density on the aromatic ring and making it more susceptible to electrophilic substitution reactions. On the other hand, the methyl group at the meta position provides steric hindrance, which can influence regioselectivity during subsequent reactions.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound more accurately. Quantum mechanical calculations have revealed that the conjugation between the carbonyl group and the aromatic ring significantly stabilizes certain transition states during reactions. This insight has been instrumental in designing more efficient synthetic routes for this compound.

In addition to its role as an intermediate in drug synthesis, 1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl) has also been explored for its potential in agrochemical applications. Its ability to act as a chiral auxiliary in asymmetric synthesis has been studied extensively, offering new avenues for producing enantiomerically enriched compounds.

The environmental impact of this compound has also been a topic of recent research. Studies have shown that under certain conditions, it undergoes biodegradation through microbial action, reducing its persistence in aquatic environments. However, further investigations are required to fully understand its environmental fate and potential risks.

In conclusion, CAS No. 343773-04-6, or 1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl), is a versatile chemical compound with diverse applications across multiple industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. Ongoing research continues to uncover new insights into its properties and potential uses, ensuring its relevance in both academic and industrial settings.

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